Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one typically involves the reaction of isoquinoline derivatives with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid
- 1,2-dihydroisoquinoline derivatives
Uniqueness
1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetyl group and isoquinoline core make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
58245-86-6 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(2-acetyl-1H-isoquinolin-1-yl)propan-2-one |
InChI |
InChI=1S/C14H15NO2/c1-10(16)9-14-13-6-4-3-5-12(13)7-8-15(14)11(2)17/h3-8,14H,9H2,1-2H3 |
InChI Key |
HWJBNZMPIBVHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C2=CC=CC=C2C=CN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.